molecular formula C39H64O5 B3026024 1,3-Dilinolenoylglycerol CAS No. 195711-48-9

1,3-Dilinolenoylglycerol

Cat. No.: B3026024
CAS No.: 195711-48-9
M. Wt: 612.9 g/mol
InChI Key: NSOPGAYUGBZWHL-YTWBPVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Diacylglycerols (DAGs) in Biological Contexts

Diacylglycerols are a class of glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached through ester linkages. wikipedia.org They are fundamental intermediates in lipid metabolism, serving as precursors for the synthesis of more complex lipids like triacylglycerols and phospholipids (B1166683). wikipedia.orgum.es Beyond their metabolic role, DAGs are crucial signaling molecules within cells. um.espnas.org They act as second messengers, particularly in the activation of protein kinase C (PKC), an enzyme involved in a multitude of cellular responses including cell growth, differentiation, and apoptosis. wikipedia.orgpnas.orgontosight.ai The generation and consumption of DAGs are tightly regulated, and any impairment can lead to severe consequences for organ development and cell growth, with links to diseases such as cancer and diabetes. um.es

Defining the Research Landscape for 1,3-Dilinolenoylglycerol

This compound is an unsaturated diacylglycerol featuring two linolenic acid side chains attached to the first and third carbons of the glycerol molecule. ebi.ac.uk This specific composition makes it a subject of interest in various research areas. For example, it has been identified in the leaves of cloudberry and in Arabidopsis. researchgate.net Recent studies have highlighted its potential in the field of cosmetics. In one study, this compound, identified in the roots of the orchid Acriopsis liliifolia, demonstrated potential as a tyrosinase inhibitor in molecular docking studies, suggesting its possible application in skin-brightening products. researchgate.netipb.ac.id Furthermore, it has been detected in studies analyzing the composition of spring onion leaves, indicating its presence in various plant-based materials. nih.gov

Nomenclature and Structural Representation of this compound

The systematic name for this compound is (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester. guidechem.com It is also commonly referred to as 1,3-dilinolenin. guidechem.comnih.gov The structure consists of a glycerol molecule with two linolenic acid molecules esterified at the sn-1 and sn-3 positions.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C39H64O5
Molecular Weight 612.92 g/mol guidechem.com
IUPAC Name [2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Synonyms 1,3-Dilinolenin, 1,3-Di-α-Linolenoyl Glycerol guidechem.com
SMILES CCCCC/C=C\C/C=C\C/C=C\C(=O)OCC(O)COC(=O)C/C=C\C/C=C\C/C=C\CCCCC
InChI Key LYPGMYIQHDZFFD-MAZCIEHSSA-N nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Diacylglycerol (DAG)
Triacylglycerol
Phospholipid
Protein Kinase C (PKC)
1,2-Diacylglycerol
Linolenic acid
Tyrosinase
1,3-Dilinoleoyl glycerol
1,3-Dilaurin (B53383)
1,3-Diolein (B152344)
1,3-Dipalmitoylglycerol
1,3-Distearoylglycerol
1-Stearoyl-2-linoleoyl-sn-glycerol
Sphingomyelin
Phosphatidylethanolamine
Phosphatidylcholine
Monoacylglycerol
Phosphatidic acid
Cholesterol
Kojic acid
Prolylleucine
Glycerol
Lauric acid
Oleic acid
Palmitic acid
Stearic acid
Arachidonic acid
Eicosapentaenoic acid
Docosapentaenoic acid

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPGAYUGBZWHL-YTWBPVBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:3n3/0:0/18:3n3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of 1,3 Dilinolenoylglycerol

Identification in Botanical Sources

1,3-Dilinolenoylglycerol has been identified in various plant species, often as part of their complex lipid profile.

Cloudberry (Rubus chamaemorus) leaves : Analysis of extracts from cloudberry leaves has revealed the presence of diacylglycerols with a mass of 612 Da, which is consistent with this compound (also denoted as DAG 36:6). researchgate.net These leaves are rich in various bioactive compounds, including polyphenols and lipids. nih.gov The less polar fractions of cloudberry leaf extracts are known to contain glycolipids, which include the polyunsaturated α-linolenic acid (18:3), a fundamental component of this compound. nih.gov

Spring Onion (Allium fistulosum) leaves : The presence of this compound has been explicitly confirmed in the leaves of spring onion. nih.gov A study utilizing high-performance liquid chromatography-tandem mass spectrometry identified an isomer of this compound, specifically DG(18:3n6/0:0/18:3n6), within extracts of spring onion leaves. nih.gov

Table 1: Botanical Sources of this compound

Botanical Source Part of Plant Method of Identification Reference
Arabidopsis thaliana Leaves Mass Spectrometry researchgate.net
Cloudberry (Rubus chamaemorus) Leaves Mass Spectrometry researchgate.net
Spring Onion (Allium fistulosum) Leaves UHPLC-ESI-Orbitrap-MS nih.gov

Detection in Microorganisms

The occurrence of this compound is not limited to the plant kingdom; it has also been identified in microorganisms.

Saccharomyces cerevisiae : This species of yeast, commonly known as baker's yeast, is a key model organism in fungal biology. Chemical entity databases classify this compound as a metabolite produced during metabolic reactions in Saccharomyces cerevisiae. ebi.ac.ukebi.ac.uk Diacylglycerols in yeast are key intermediates in lipid synthesis and cellular signaling pathways. nih.gov They are primarily synthesized from phosphatidic acid via the action of phosphatases like Pah1. nih.gov

Presence as a Minor Component in Natural Lipid Extracts

In most natural sources, diacylglycerols, including this compound, are not the most abundant lipid class.

Diacylglycerols are typically found in low abundance in plant membranes, where they function as important intermediates in lipid metabolism and signaling. researchgate.net For instance, in many seed oils, diacylglycerols constitute only about 1–6% of the total oil content, which is overwhelmingly dominated by triacylglycerols. wikipedia.org The quantification of these minor components often requires sensitive analytical techniques like mass spectrometry after purification and enrichment from the crude lipid extract. researchgate.net

Contextual Analysis within Plant and Fungal Lipidomes

The role and context of this compound can be understood by examining its place within the broader lipid profiles of plants and fungi.

Plant Lipidomes : In plants, glycerolipids are fundamental structural and functional components of cell membranes. aocs.org Photosynthetically active tissues like leaves have a lipid profile rich in galactolipids, while non-photosynthetic tissues are dominated by phospholipids (B1166683). aocs.org Diacylglycerols (DAGs) are central to lipid metabolism, serving as precursors for the synthesis of both membrane phospholipids and storage triacylglycerols (TAGs). aocs.org The conversion of DAG to TAG is catalyzed by the enzyme diglyceride acyltransferase. wikipedia.org The presence of DAGs, even at low levels, can be indicative of active lipid remodeling or signaling processes, such as the phospholipase C signal transduction pathway. researchgate.net

Fungal Lipidomes : In fungi like Saccharomyces cerevisiae, diacylglycerol homeostasis is critical for normal cellular function. nih.gov DAG is a precursor for the synthesis of major membrane phospholipids and storage TAGs. nih.gov The production of DAG can occur through multiple routes, including de novo synthesis from phosphatidic acid or the breakdown of TAGs by lipases. nih.gov The specific fatty acid composition of DAG species is diverse, and while the sn-1,2 isoform is most common in cellular functions, other isoforms like 1,3-diacylglycerols also exist. nih.gov

Biosynthetic Pathways and Enzymatic Synthesis of 1,3 Diacylglycerols

Precursor Metabolism and Glycerol (B35011) 3-Phosphate Integration in Glycerolipid Synthesis

The journey to forming glycerolipids, including 1,3-diacylglycerols, begins with the central precursor, glycerol 3-phosphate (G3P). wikipedia.orgcreative-proteomics.com G3P serves as the foundational backbone for the assembly of these complex lipids. creative-proteomics.com Its production is primarily sourced from two main metabolic routes. In most tissues, dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of the glycolysis pathway, is reduced to G3P by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgcreative-proteomics.com Alternatively, in the liver and kidneys, free glycerol can be directly phosphorylated by glycerol kinase to yield G3P. creative-proteomics.com

Once formed, G3P enters the de novo pathway for glycerolipid synthesis, a process that predominantly occurs in the endoplasmic reticulum and mitochondria. creative-proteomics.com The initial and often rate-limiting step is the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT). nih.govportlandpress.com This is followed by a second acylation at the sn-2 position, catalyzed by acylglycerol-3-phosphate acyltransferase, resulting in the formation of phosphatidic acid (PA). nih.gov PA is a critical branch point, leading to the synthesis of various phospholipids (B1166683) or, through dephosphorylation by phosphatidic acid phosphatase (also known as lipin), it generates diacylglycerol (DAG). creative-proteomics.comresearchgate.net This DAG molecule can then be further acylated to form triacylglycerols (TAGs) or be utilized in other metabolic pathways. creative-proteomics.com The entire process is tightly regulated by factors such as substrate availability and the expression and activity of the involved enzymes, ensuring that the synthesis of glycerolipids is aligned with the cell's metabolic needs. nih.gov

Contribution of Glyceroneogenesis to Glycerol Backbone Provision

When glucose levels are low, such as during fasting or on a low-carbohydrate diet, an alternative pathway known as glyceroneogenesis becomes the primary source for the glycerol 3-phosphate backbone required for triglyceride synthesis. wikipedia.orgiiab.me This metabolic route synthesizes G3P from non-carbohydrate precursors like pyruvate (B1213749), lactate, alanine, or glutamine. wikipedia.orgiiab.me

Glyceroneogenesis is essentially a truncated version of gluconeogenesis, sharing the initial steps up to the formation of dihydroxyacetone phosphate (DHAP). wikipedia.org The key regulatory enzyme in this pathway is phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. wikipedia.org The pathway proceeds to generate DHAP, which is then reduced to glycerol 3-phosphate. iiab.me

This process is particularly active in adipose tissue and the liver. wikipedia.org In adipose tissue, glyceroneogenesis plays a crucial role in re-esterifying free fatty acids back into triglycerides, thereby controlling their release into the bloodstream. In the liver, it contributes significantly to the glycerol backbone of triglycerides that are synthesized and secreted. wikipedia.org Studies have shown that glyceroneogenesis can provide a substantial portion, up to 60% or more, of the plasma glyceride-glycerol, highlighting its quantitative importance in lipid homeostasis. researchgate.net This pathway is critical for maintaining lipid balance, especially under conditions of nutrient scarcity. nih.gov

Enzymatic Acylation and Esterification Reactions Leading to 1,3-Diacylglycerols

The enzymatic synthesis of 1,3-diacylglycerols (1,3-DAGs) is a highly efficient and specific method that offers several advantages over chemical synthesis, including milder reaction conditions and higher product purity. jst.go.jp The primary enzymatic routes to produce 1,3-DAGs are direct esterification of glycerol with free fatty acids, glycerolysis of triglycerides, and interesterification reactions. nih.govmdpi.com

In the direct esterification process, a glycerol molecule is reacted with two fatty acid molecules. dss.go.th Lipases, which are a class of enzymes that catalyze the hydrolysis of fats, are employed as biocatalysts. nih.gov Specifically, 1,3-regiospecific lipases are used to selectively catalyze the esterification at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position unreacted. csic.es This targeted action is crucial for achieving a high yield of the desired 1,3-DAG isomer. nih.gov The reaction is an equilibrium process, and to drive it towards the synthesis of DAGs, water, a byproduct of the reaction, is typically removed from the system, often by applying a vacuum. dss.go.th

Glycerolysis involves the reaction of triglycerides with glycerol, again catalyzed by 1,3-regiospecific lipases, to produce a mixture of monoacylglycerols, diacylglycerols, and unreacted triglycerides. By controlling the reaction conditions, the production of 1,3-DAGs can be maximized. frontiersin.org

The success of enzymatic synthesis of 1,3-diacylglycerols hinges on the regioselectivity of the lipases used as biocatalysts. These enzymes exhibit a preference for catalyzing reactions at specific positions on the glycerol backbone. For the production of 1,3-DAGs, lipases with a strong sn-1,3 regioselectivity are paramount.

Several commercially available immobilized lipases are widely studied and utilized for this purpose:

Lipozyme RM IM: This lipase (B570770), derived from Rhizomucor miehei, is well-known for its strict 1,3-positional specificity. jst.go.jpcsic.es It is frequently used in the direct esterification of glycerol and fatty acids to produce 1,3-DAGs. csic.esmdpi.com Studies have shown that under optimal conditions, Lipozyme RM IM can achieve high conversion rates of fatty acids and high selectivity for 1,3-diacylglycerols. mdpi.comnih.gov For instance, in the synthesis of 1,3-dicaprin, it achieved 76% selectivity to the diacylglycerol, with 93% of that being the 1,3-isomer. mdpi.com

Novozym 435: This is an immobilized lipase from Candida antarctica B (CAL-B). nih.gov While often described as a non-specific lipase, it can exhibit high 1,3-regioselectivity under certain reaction conditions, making it effective for 1,3-DAG synthesis. nih.govcsbe-scgab.ca For example, in the synthesis of medium-chain diacylglycerols, Novozym 435 produced a significantly higher ratio of 1,3-DAG to 1,2-DAG. nih.gov It is also noted for its high catalytic activity, even in dry conditions. nih.gov

Lipozyme TL IM: This lipase from Thermomyces lanuginosus is also a 1,3-regiospecific enzyme. However, its performance in 1,3-DAG synthesis can be variable. Some studies report lower activity compared to Lipozyme RM IM and Novozym 435 in the direct esterification of certain fatty acids. nih.govnih.gov Nevertheless, it has been successfully used in the glycerolysis of oils to produce diacylglycerols. researchgate.net

Candida antarctica lipase B (CAL-B): This is the enzyme component of Novozym 435. nih.gov It is recognized for its broad substrate specificity and high stability. nih.govnih.gov CAL-B has been effectively used for the production of n-3 fatty acid-enriched glycerides and can be influenced by reaction conditions to favor the formation of 1,3-DAGs. csbe-scgab.ca

The choice of lipase is a critical factor that directly influences the isomeric purity of the final diacylglycerol product. The inherent sn-1,3 regioselectivity of enzymes like Lipozyme RM IM is fundamental to directing the acylation process away from the sn-2 position, thereby minimizing the formation of the 1,2(2,3)-DAG isomer. csic.es

Table 1: Regioselectivity of Common Lipases in 1,3-Diacylglycerol Synthesis

Lipase Source Organism Common Application Regioselectivity Reference(s)
Lipozyme RM IM Rhizomucor miehei Esterification, Glycerolysis sn-1,3 specific jst.go.jp, csic.es
Novozym 435 Candida antarctica B Esterification, Transesterification Non-specific, but can be highly sn-1,3 selective nih.gov, csbe-scgab.ca
Lipozyme TL IM Thermomyces lanuginosus Interesterification, Glycerolysis sn-1,3 specific nih.gov,
CAL-B Candida antarctica B Esterification, Glycerolysis Broad specificity, can be directed nih.gov, csbe-scgab.ca

The efficiency of enzymatic synthesis of 1,3-diacylglycerols is not solely dependent on the choice of lipase but is also significantly influenced by a range of reaction parameters. Optimizing these factors is crucial for maximizing the yield of 1,3-DAGs while minimizing reaction time and the formation of byproducts.

Enzyme Load: The concentration of the lipase plays a direct role in the reaction rate. Generally, increasing the enzyme load accelerates the reaction. However, there is an optimal concentration beyond which the increase in rate may not be proportional, and it becomes less cost-effective. For example, in the synthesis of 1,3-dilaurin (B53383) using Lipozyme RM IM, increasing the enzyme concentration from 3 to 5 wt% led to a rise in the conversion of lauric acid. nih.gov Similarly, for Novozym 435, an optimal loading of around 3.4-3.5 wt% has been reported for diacylglycerol synthesis. researchgate.net

Substrate Molar Ratio: The molar ratio of the acyl donor (fatty acid) to the glycerol is a critical parameter. A stoichiometric ratio of 2:1 (fatty acid to glycerol) is theoretically required for the synthesis of diacylglycerols. However, optimizing this ratio can improve the yield. For instance, a molar ratio of oleic acid to glycerol of 2:1 was found to be optimal for the highest yield of 1,3-DAG using Lipozyme RM IM. jst.go.jp In another study, a ratio of 2.5:1 of oleic acid to glycerol was used with Novozym 435. researchgate.net

Temperature: Temperature affects both the enzyme's activity and the reaction equilibrium. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and an increase in the rate of undesirable side reactions, such as acyl migration. jst.go.jp The optimal temperature is therefore a compromise. For the synthesis of 1,3-dilaurin, a temperature of 50°C was used, nih.gov while for 1,3-diolein (B152344) synthesis, 65°C was found to be optimal. jst.go.jp For Novozym 435, reactions are often carried out at around 60°C. researchgate.net

Reaction Time: The duration of the reaction is another key factor. The goal is to achieve the maximum conversion to 1,3-DAGs in the shortest possible time. Prolonged reaction times can lead to an increase in the formation of byproducts like triacylglycerols due to acyl migration and subsequent esterification at the sn-2 position. For example, a 3-hour reaction was sufficient to obtain a high conversion of lauric acid to 1,3-dilaurin. nih.gov In other systems, optimal times can range from 2 to 8 hours or more, depending on the other reaction conditions. jst.go.jpresearchgate.net

Table 2: Influence of Reaction Parameters on 1,3-DAG Synthesis

Parameter General Effect on 1,3-DAG Yield Example Finding Reference(s)
Enzyme Load Increases reaction rate up to an optimum level. Increasing Lipozyme RM IM from 3 to 5 wt% increased lauric acid conversion. nih.gov
Substrate Molar Ratio Affects equilibrium and yield; often optimal around 2:1 (fatty acid:glycerol). Optimal oleic acid/glycerol molar ratio was 2:1 for 1,3-DAG production. jst.go.jp
Temperature Increases reaction rate but can also increase acyl migration and enzyme denaturation. Optimal temperature for 1,3-diolein synthesis was 65°C. jst.go.jp
Reaction Time Yield increases with time, but prolonged time can lead to byproduct formation. High conversion to 1,3-dilaurin was achieved in 3 hours. nih.gov

Regioselectivity of Lipases in 1,3-Diacylglycerol Formation (e.g., Lipozyme TL IM, Novozym 435, Lipozyme RM IM, Candida antarctica lipase B (CAL-B))

Mechanisms and Control of Acyl Migration in Diacylglycerol Isomerization

A significant challenge in the synthesis of 1,3-diacylglycerols is the phenomenon of acyl migration. This is an intramolecular isomerization reaction where an acyl group moves from one hydroxyl group of the glycerol backbone to another. Specifically, the desired 1,3-DAG can isomerize to the 1,2-DAG (or 2,3-DAG) form, and vice versa. jst.go.jp This process is undesirable as it reduces the purity and yield of the target 1,3-DAG isomer.

The mechanism of acyl migration is understood to be a bimolecular nucleophilic substitution (SN2) type reaction. jst.go.jp It is thought to proceed through the formation of a cyclic tetrahedral intermediate. nih.gov In the context of DAGs, the free hydroxyl group at the sn-2 position of a 1,3-DAG can act as a nucleophile, attacking the carbonyl carbon of one of the ester groups at the sn-1 or sn-3 position. This leads to the formation of the 1,2-DAG isomer. Conversely, the primary hydroxyl group at the sn-1 or sn-3 position of a 1,2-DAG can attack the ester at the sn-2 position, leading back to the 1,3-DAG. jst.go.jp

Several factors are known to influence the rate of acyl migration:

Temperature: Acyl migration is a thermodynamic process, and its rate increases significantly with higher temperatures. researchgate.net Therefore, using the lowest effective temperature for the enzymatic reaction is a key strategy to minimize this side reaction. jst.go.jp

Water Content: The presence of water can facilitate acyl migration. In enzymatic reactions, controlling the water activity is crucial not only for enzyme performance but also for suppressing isomerization.

Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur, leading to a product mixture that is closer to a thermodynamic equilibrium of the isomers. jst.go.jp

Catalyst: While lipases are used to create the desired isomer, the enzyme itself, or the support it is immobilized on, can sometimes contribute to or fail to prevent acyl migration.

Controlling acyl migration is essential for producing high-purity 1,3-diacylglycerols. Strategies to mitigate this include optimizing reaction conditions such as temperature and reaction time, selecting highly specific lipases, and potentially using solvent engineering or temperature programming techniques to disfavor the isomerization reaction. jst.go.jpresearchgate.net For instance, one study found that increasing the reaction temperature from 45°C to 75°C gradually increased the degree of acyl migration. jst.go.jp

Metabolic Fates and Functional Roles As a Lipid Intermediate

Role as an Intermediate in Triacylglycerol Hydrolysis and Resynthesis

Diacylglycerols are key intermediates in the breakdown (hydrolysis) and rebuilding (resynthesis) of triacylglycerols (TAGs), the primary form of energy storage in the body. oup.comlibretexts.org During the digestion of dietary fats, TAGs are hydrolyzed by lipases in the intestinal lumen. nih.gov This process typically yields two free fatty acids and a 2-monoacylglycerol (2-MAG). nih.gov These components are absorbed by the intestinal epithelial cells (enterocytes), where they are re-esterified back into TAGs. nih.govlumenlearning.com This resynthesis occurs via the monoacylglycerol pathway, where the absorbed 2-MAG is sequentially acylated to form a 1,2-diacylglycerol (1,2-DAG) and then a TAG. nih.gov

1,3-Dilinolenoylglycerol, however, follows a different route. When dietary oil is rich in 1,3-DAGs, its hydrolysis by pancreatic lipase (B570770) primarily yields two free fatty acids and a 1(3)-monoacylglycerol. newswise.com This 1(3)-monoacylglycerol is a poor substrate for the enzymes that re-esterify MAGs into TAGs within the enterocytes.

In addition to the digestive pathway, DAGs are central to the de novo synthesis of TAGs within cells, particularly in the liver and adipose tissue. nih.gov This process, known as the glycerol-3-phosphate pathway, begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid (PA). nih.govnih.gov An enzyme called phosphatidate phosphatase (also known as lipin) then dephosphorylates PA to produce sn-1,2-diacylglycerol. researchgate.netnih.gov This 1,2-DAG is the direct precursor that is acylated by diacylglycerol O-acyltransferase (DGAT) enzymes to form TAG for storage. researchgate.net Conversely, stored TAGs can be hydrolyzed by hormone-sensitive lipase (LIPE) or patatin-like phospholipase domain-containing protein 2 (PNPLA2) to release DAGs, which can then be further broken down or used in other metabolic pathways. researchgate.net

Distinct Metabolic Characteristics of 1,3-Diacylglycerol compared to other Acylglycerols

The primary metabolic end-products of lipase action on 1,3-DAG are free glycerol (B35011) and non-esterified fatty acids (NEFA). cambridge.org The resulting 1(3)-monoacylglycerols are not efficiently re-synthesized into chylomicron TAGs within the intestine because this synthesis pathway preferentially uses 2-monoacylglycerols. cambridge.org This inefficient resynthesis is a key feature that distinguishes 1,3-DAG metabolism from that of TAG, which primarily produces 2-MAG upon digestion and is readily reassembled into TAGs for transport in chylomicrons. nih.gov Consequently, consumption of oils rich in 1,3-DAGs has been shown to result in lower postprandial serum TAG levels compared to TAG oils. researchgate.netnhri.org.tw

Feature1,3-Diacylglycerol (e.g., this compound)1,2-DiacylglycerolTriacylglycerol (TAG)
Primary Isomer in Edible Oils Major isomer (approx. 70% of total DAG). nhri.org.twMinor isomer, tends to convert to the more stable 1,3-isoform. newswise.comnhri.org.twThe predominant form of dietary fat (>90%). nih.gov
Primary Digestion Products 1(3)-Monoacylglycerol and two free fatty acids. newswise.comHydrolyzed to 2-Monoacylglycerol and one free fatty acid. researchgate.net2-Monoacylglycerol and two free fatty acids. nih.gov
Intestinal Re-esterification Poorly re-esterified into TAGs. Readily acylated to form TAGs. nih.govEfficiently re-esterified into TAGs. nih.govlumenlearning.com
Postprandial Effect Leads to lower serum triacylglycerol levels. researchgate.netnhri.org.twActs as a direct precursor for TAG resynthesis. nih.govCauses a significant increase in serum triacylglycerol levels. nhri.org.tw

Mechanisms of Enzymatic Hydrolysis by Lipases (in vitro models)

The enzymatic breakdown of this compound is primarily carried out by lipases, which exhibit specificity for certain ester bonds on the glycerol backbone. researchgate.net In vitro models are crucial for understanding the precise mechanisms of this hydrolysis.

Pancreatic lipase, the main digestive enzyme for fats, is sn-1,3 regiospecific, meaning it preferentially cleaves fatty acids from the outer (sn-1 and sn-3) positions of a glycerol molecule. researchgate.net When acting on a 1,3-diacylglycerol, it hydrolyzes the ester bonds to release the two linolenic acid molecules and the glycerol backbone. cambridge.org

Other lipases, known as diacylglycerol lipases (DAGL), specifically catalyze the hydrolysis of DAGs. wikipedia.orgnih.gov These enzymes, such as DAGLα and DAGLβ, also show a preference for hydrolyzing the fatty acid from the sn-1 position of DAG, which would yield a 3-monoacylglycerol (or 1-monoacylglycerol due to nomenclature) and a free fatty acid. wikipedia.org Studies using various lipases in controlled in vitro systems have elucidated these specificities. For example, some lipases are used in enzymatic synthesis to produce 1,3-DAGs, taking advantage of their specificity. The choice of lipase can influence the final product composition, with some enzymes yielding higher ratios of 1,3-DAG to 1,2-DAG.

Lipase TypeSource/ExampleSpecificityAction on 1,3-Diacylglycerol (in vitro)Primary Products
Pancreatic Lipase Mammalian Pancreassn-1,3 regiospecific. researchgate.netHydrolyzes the two ester bonds at the sn-1 and sn-3 positions.Two free fatty acids and glycerol. cambridge.org
Diacylglycerol Lipase (DAGL) Mammalian tissues (DAGLα, DAGLβ)sn-1 selective. wikipedia.orgHydrolyzes the ester bond at the sn-1 position.One free fatty acid and a 3-monoacylglycerol. wikipedia.org
Fungal Lipases Rhizopus oryzae, Aspergillus nigersn-1,3 specific. researchgate.netUsed in the hydrolysis of TAGs to produce DAGs. researchgate.net Can also hydrolyze 1,3-DAGs.Free fatty acids and glycerol.
sn-1-specific diacylglycerol lipase ABHD11 HumanPrefers 1,2-diacyl-sn-glycerols over 1,3-diacyl-sn-glycerols. uniprot.orgLower activity towards 1,3-DAGs compared to 1,2-DAGs. uniprot.orgA 1-acyl-sn-glycerol and a fatty acid. uniprot.org

Integration of Glycerol-Derived Moieties into Central Metabolic Pathways (e.g., Carbohydrate Metabolism)

Following the complete hydrolysis of this compound, both the linolenic acid and the glycerol moieties are absorbed and enter distinct metabolic pathways. The fatty acids are typically oxidized for energy via β-oxidation. lumenlearning.com The glycerol backbone provides a direct link between lipid and carbohydrate metabolism. libretexts.org

Once released, glycerol is transported to the liver and other tissues where it can be phosphorylated by the enzyme glycerol kinase to form glycerol-3-phosphate. nih.govnih.gov Glycerol-3-phosphate is a key intermediate that can be used for several purposes. It can be used to regenerate triacylglycerols through the glycerol-3-phosphate pathway. nih.gov Alternatively, and significantly, glycerol-3-phosphate can be oxidized by glycerol-3-phosphate dehydrogenase to form dihydroxyacetone phosphate (B84403) (DHAP). libretexts.org

DHAP is a central intermediate in the glycolysis pathway, the primary process for carbohydrate breakdown. libretexts.orglumenlearning.com By being converted to DHAP, the glycerol derived from this compound can be used to generate pyruvate (B1213749) and subsequently acetyl-CoA for the Krebs cycle, or it can be used in gluconeogenesis to synthesize glucose when blood sugar levels are low. libretexts.orglumenlearning.com This metabolic connection highlights how the components of glycerolipids can be flexibly integrated into the body's central energy-producing pathways. clearsynth.com

Cellular and Molecular Mechanisms of Biological Activity

Modulation of Intracellular Signal Transduction Pathways by Diacylglycerols

Diacylglycerols are pivotal second messengers that trigger a cascade of intracellular events upon their generation. um.esahajournals.org Their primary mode of action involves the activation of specific protein kinases, which in turn phosphorylate a multitude of downstream target proteins, thereby altering their activity and leading to a cellular response. wikipedia.org

Activation of Protein Kinase C (PKC)

A principal mechanism by which diacylglycerols, including 1,3-dilinolenoylglycerol, exert their biological effects is through the activation of Protein Kinase C (PKC). ahajournals.orgwikipedia.orgnih.gov PKC is a family of serine/threonine kinases that play crucial roles in various signal transduction cascades. wikipedia.org

The activation of conventional and novel PKC isoforms is dependent on diacylglycerol. wikipedia.org Upon an increase in intracellular DAG concentration, PKC is recruited from the cytosol to the cell membrane. open.edu This translocation is a critical step in its activation. At the membrane, DAG, in concert with phospholipids (B1166683) like phosphatidylserine, allosterically activates PKC. ucsd.edu This activation involves a conformational change in the PKC enzyme, which relieves autoinhibition and exposes its catalytic domain, allowing it to phosphorylate its substrates. ucsd.edu

The regulatory C1 domain of PKC is the direct binding site for diacylglycerol. nih.gov Different PKC isoforms exhibit varying affinities for different DAG species, suggesting a level of specificity in signaling. nih.govresearchgate.net The binding of DAG to the C1 domain increases the enzyme's affinity for the membrane and stabilizes its active conformation. ucsd.edu

Downstream Signaling Cascades Initiated by DAGs

The activation of PKC by diacylglycerols initiates a broad range of downstream signaling cascades that regulate numerous cellular functions. These cascades often involve a series of phosphorylation events that amplify the initial signal.

One of the well-established downstream pathways is the Ras/MEK/ERK pathway. mdpi.comfrontiersin.org PKC can phosphorylate and activate components of this cascade, leading to changes in gene expression and cell proliferation. mdpi.com Another critical pathway influenced by DAG-PKC signaling is the NF-κB pathway, which is a key regulator of immune and inflammatory responses. mdpi.comwikipedia.org

Furthermore, DAG-mediated signaling intersects with other important cellular processes. For instance, the metabolism of DAG is closely linked to the phosphoinositide (PI) cycle, which generates other second messengers like inositol (B14025) triphosphate (IP3) and regulates intracellular calcium levels. mdpi.com This interplay between different signaling molecules allows for a highly integrated and complex cellular response. The intricate network of downstream signaling initiated by DAGs underscores their importance in cellular regulation. um.es

Mechanistic Studies on Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, which are attributed to its ability to interfere with key inflammatory pathways. These effects are primarily mediated through the suppression of pro-inflammatory enzymes and the subsequent reduction in inflammatory mediators.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

Research has demonstrated that the dilinolenoylglycerol moiety can suppress the expression of inducible nitric oxide synthase (iNOS). nih.gov iNOS is an enzyme that produces large quantities of nitric oxide (NO), a potent inflammatory mediator, in response to inflammatory stimuli. wjgnet.com By inhibiting the expression of iNOS, this compound effectively reduces the production of NO, thereby mitigating the inflammatory response. nih.govnih.gov This suppression has been observed at both the mRNA and protein levels in various cell types, including macrophages. nih.gov

Inhibition of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) E2 (PGE2) Production

Similar to its effect on iNOS, the dilinolenoylglycerol component has been found to inhibit the expression of cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins, including prostaglandin E2 (PGE2), from arachidonic acid. nih.govmedsci.org PGE2 is a major mediator of inflammation, pain, and fever. nih.govcsic.es

The inhibition of COX-2 expression by the dilinolenoylglycerol moiety leads to a significant reduction in PGE2 production. nih.govnih.gov This effect has been demonstrated in various experimental models, including cytokine-activated chondrocytes and murine macrophages. nih.govnih.gov The suppression of COX-2 gene transcription is a key mechanism underlying the anti-inflammatory activity of this compound. nih.gov

Regulation of Nuclear Factor-κB (NF-κB) Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. wikipedia.orgnih.govnih.gov The regulation of NF-κB signaling is a key aspect of the anti-inflammatory effects of this compound.

The dilinolenoylglycerol moiety has been shown to prevent the activation of NF-κB. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins known as IκB. wikipedia.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. nih.gov This process frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for iNOS and COX-2. wikipedia.orgfrontiersin.org

Studies have indicated that the dilinolenoylglycerol moiety suppresses the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. nih.gov By inhibiting this crucial step in the NF-κB signaling pathway, this compound effectively blocks the expression of numerous pro-inflammatory genes, providing a molecular basis for its anti-inflammatory properties. nih.govfrontiersin.org

Impact on IκBα Phosphorylation and Degradation

The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a critical process in the cellular inflammatory response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a primary regulator. frontiersin.orgnus.edu.sg The canonical pathway for NF-κB activation is initiated by various stimuli, which trigger a signaling cascade leading to the activation of the IκB kinase (IKK) complex. nih.govijbs.com This complex, upon activation, phosphorylates IκBα at specific serine residues (Ser32 and Ser36). ijbs.com

This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgnus.edu.sg The degradation of IκBα is an essential step, as it unmasks the nuclear localization signal on the NF-κB protein, allowing it to translocate from the cytoplasm into the nucleus. nus.edu.sgembopress.org While the degradation of IκB is a pivotal step in activating NF-κB, some studies have documented IKK-independent degradation pathways. nih.govnih.gov However, specific research detailing the direct impact of this compound on the phosphorylation and subsequent degradation of IκBα is not available in the reviewed scientific literature.

Prevention of NF-κB-DNA Complex Formation

Following its release from IκBα and translocation to the nucleus, the active NF-κB dimer binds to specific DNA sequences in the promoter and enhancer regions of target genes, known as κB sites. biorxiv.orgembopress.org This NF-κB-DNA complex formation is the final step required to initiate the transcription of a wide array of genes, many of which are involved in inflammation, cell survival, and immune responses. nus.edu.sgembopress.org The NF-κB family consists of five members which can form various homo- and heterodimers, and these different dimers can bind to a variety of κB sites to regulate gene expression. embopress.org The formation of this complex is a critical control point in the NF-κB signaling pathway. There is currently no specific scientific evidence available from the search results to indicate that this compound prevents the formation of the NF-κB-DNA complex.

Role as a Human Metabolite and Fungal Metabolite

This compound is recognized as a metabolite in both humans and fungi. ebi.ac.uk As a human metabolite, it is a type of diglyceride produced during metabolic reactions in Homo sapiens. ebi.ac.uk In the context of fungal metabolism, it has been identified as a metabolite in Saccharomyces cerevisiae (Baker's yeast). ebi.ac.uk Fungi produce a vast array of secondary metabolites with diverse chemical structures and biological functions, which can play roles in the fungus's interaction with its environment. nih.gov

Data Tables

Table 1: Summary of Cellular and Molecular Mechanisms

SectionTopicSummary of FindingsCitations
5.3.1 Impact on IκBα Phosphorylation and DegradationThe degradation of IκBα is a crucial step for NF-κB activation, typically initiated by IKK-mediated phosphorylation. frontiersin.orgnus.edu.sgijbs.comnih.govnih.gov No direct evidence linking this compound to this process was found. frontiersin.orgnus.edu.sgijbs.comnih.govnih.gov
5.3.2 Prevention of NF-κB-DNA Complex FormationActivated NF-κB binds to DNA to regulate gene transcription. embopress.orgbiorxiv.orgembopress.org No specific research on the role of this compound in preventing this complex formation was identified. embopress.orgbiorxiv.orgembopress.org
5.4 Role as a Human and Fungal MetaboliteThis compound is classified as a human metabolite and a fungal metabolite, specifically in Saccharomyces cerevisiae. ebi.ac.ukebi.ac.uk ebi.ac.ukebi.ac.uk

Advanced Synthetic Methodologies and Chemical Modifications

Chemoenzymatic Strategies for Regioselective 1,3-Diacylglycerol Production

Chemoenzymatic synthesis represents a powerful approach for producing 1,3-diacylglycerols (1,3-DAGs) with high regioselectivity, a task that is challenging for purely chemical methods. This strategy combines the versatility of chemical reactions with the high specificity of biocatalysts, typically lipases. The enzymatic synthesis of 1,3-DAGs like 1,3-dilinolenoylglycerol can be achieved through direct esterification, glycerolysis, or transesterification. mdpi.com Lipases with sn-1,3 regioselectivity are pivotal, as they specifically catalyze reactions at the outer positions of the glycerol (B35011) backbone, leaving the sn-2 position unmodified. dss.go.th

A common chemoenzymatic route involves the enzymatic synthesis of the 1,3-DAG backbone, followed by a chemical step to introduce a different fatty acid at the sn-2 position. For instance, a two-step method can be employed where the first step is the enzymatic synthesis of a 1,3-diacylglycerol, and the second is a chemical esterification to create a structured triacylglycerol. pan.olsztyn.pl For producing this compound itself, direct enzymatic esterification of glycerol with linolenic acid using a 1,3-specific lipase (B570770) is a primary strategy. dss.go.th Lipases such as those from Rhizomucor miehei (Lipozyme RM IM) are often used due to their 1,3-regiospecificity. dss.go.th

Another advanced chemoenzymatic approach involves using vinyl esters as acyl donors in an irreversible transvinylation reaction. For example, vinyl oleate (B1233923) has been synthesized and then reacted with glycerol using Novozym 435 to produce 1,3-diolein (B152344) with high purity, which can then be chemically acylated at the sn-2 position. nih.gov A similar strategy could be adapted for linolenic acid. Furthermore, a six-step chemoenzymatic process has been developed for the asymmetric synthesis of enantiopure structured triacylglycerols containing polyunsaturated fatty acids like linoleic acid, highlighting the sophisticated control achievable with these combined methods. nih.gov

Development of Solvent-Free Systems for Industrial Scale Synthesis

Solvent-free systems for 1,3-DAG synthesis are highly desirable for industrial applications due to their environmental benefits, reduced costs, and simpler downstream processing. nih.govdss.go.th These systems avoid the use of potentially toxic organic solvents, making the final product more suitable for food and pharmaceutical applications. dss.go.thnih.gov The direct esterification of glycerol with fatty acids is a common approach in these systems. dss.go.thnih.gov

However, solvent-free reactions present challenges, such as the high viscosity of the reaction mixture and the immiscibility of glycerol and fatty acids, which can limit reaction rates. dss.go.thnih.gov To overcome these issues, various strategies have been developed. One effective method is the removal of water, a byproduct of esterification, to shift the reaction equilibrium towards product formation. This is often achieved by applying a vacuum, bubbling dry nitrogen gas through the mixture, or using molecular sieves. dss.go.thnih.gov For instance, a study on the synthesis of 1,3-dilinolein (B586039) achieved a yield of 74.3% in a solvent-free system by direct esterification using an immobilized 1,3-specific Rhizomucor miehei lipase under vacuum. dss.go.th

In another example, a vacuum-driven air bubbling method was successfully used for the synthesis of various saturated 1,3-DAGs, demonstrating a cost-effective and practical approach for solvent-free production. nih.gov For the synthesis of 1,3-diconjugated linoleoyl glycerol, an operation with N₂ bubbling under vacuum was employed, which was successfully scaled up to a 100 g production level with a yield of 90.7%, indicating its potential for industrial use. nih.gov

The choice of enzyme is also critical. Lecitase® Ultra has been used for the fast synthesis of 1,3-diolein in a solvent-free medium, achieving a 54.8% content in just 1.5 hours. nih.gov This highlights that selecting an appropriate biocatalyst is key to making solvent-free industrial-scale synthesis feasible and efficient.

Advanced Optimization Techniques (e.g., Response Surface Methodology) for Enhanced Yields

To maximize the yield and efficiency of this compound synthesis, advanced optimization techniques like Response Surface Methodology (RSM) are employed. nih.govmdpi.com RSM is a collection of statistical and mathematical tools useful for developing, improving, and optimizing processes. researchgate.net It allows for the evaluation of the effects of multiple factors and their interactions on a response, such as product yield, with a limited number of experiments. mdpi.comtjnpr.org

For the synthesis of 1,3-diconjugated linoleoyl glycerol, a close structural relative of this compound, RSM was used to optimize five key factors: incubation time, temperature, enzyme load, substrate molar ratio, and system vacuum. nih.gov The study successfully identified optimal conditions that resulted in a product yield of up to 93%. nih.gov The validation of the RSM model confirmed a strong agreement between predicted and experimental values, underscoring the reliability of this optimization approach. nih.gov

The variables typically optimized in DAG synthesis include:

Reaction Temperature: Influences both enzyme activity and stability.

Substrate Molar Ratio: The ratio of fatty acid to glycerol affects the equilibrium and product distribution.

Enzyme Concentration: The amount of biocatalyst impacts the reaction rate.

Reaction Time: Determines the extent of conversion.

Water Content/Removal (Vacuum Level): Crucial for shifting the equilibrium in esterification reactions.

The table below shows an example of factors and responses considered in an RSM optimization for 1,3-diconjugated linoleoyl glycerol synthesis.

Factors (Independent Variables)Responses (Dependent Variables)
Incubation TimeConjugated Linoleic Acid (CLA) Conversion
Temperature1,3-diconjugated linoleoyl glycerol (1,3-dCLG) Yield
Enzyme LoadAcyl Migration
Substrate Mole Ratio
System Vacuum

Table 1: Factors and responses optimized using Response Surface Methodology (RSM) for the synthesis of 1,3-diconjugated linoleoyl glycerol. nih.gov

Such systematic optimization is critical for transitioning from laboratory-scale experiments to efficient and economically viable industrial production of specific 1,3-DAGs like this compound.

Strategies for Improving Operational Stability of Immobilized Enzymes in Acylglycerol Synthesis

The operational stability of immobilized enzymes is a cornerstone for the economic viability of industrial acylglycerol synthesis. mdpi.com Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse. nih.govocl-journal.org However, factors in the reaction environment, such as high temperatures and the presence of certain substrates or products, can still lead to enzyme inactivation over time. mdpi.com

Several strategies are employed to improve the stability of immobilized lipases:

Choice of Support Material: The properties of the support matrix are crucial. Hydrophobic supports can enhance the stability of lipases at higher temperatures. nih.gov For instance, a lipase from a thermophilic Bacillus species showed improved thermostability when immobilized on HP-20 beads, a synthetic adsorbent resin. redalyc.org

Immobilization Method: Covalent binding and cross-linking of enzymes onto a support can create a more robust biocatalyst compared to simple physical adsorption, minimizing enzyme leakage. nih.gov Lipase immobilized and cross-linked on a hydrophobic surface demonstrated maximum thermostability at elevated temperatures. nih.gov The half-life of a soluble lipase at 50°C was 4.5 hours, whereas the immobilized version showed no loss of activity after 8 hours. nih.gov

Control of Reaction Conditions: Maintaining optimal reaction conditions, such as temperature and pH, is essential. While immobilization can broaden the optimal range, extreme conditions will still cause denaturation. nih.gov For example, the optimal temperature for an immobilized Bacillus lipase was 9°C higher than for its free counterpart. nih.gov

Enzyme Recycling: The ability to reuse the immobilized enzyme for multiple reaction cycles is a key advantage. Lipozyme RM IM, used in a solvent-free system for DAG synthesis, retained over 80% of its initial catalytic activity after 10 consecutive batches. nih.gov

Enzyme FormSupport/MethodKey Stability FindingReference
Bacillus LipaseImmobilized & Cross-linked on Hydrophobic SurfaceNo activity loss after 8h at 50°C (vs. 4.5h half-life for soluble form). nih.gov
Lipozyme RM IMImmobilized on Anion Exchange ResinRetained 80.2% of original activity after 10 consecutive batch applications. nih.gov

Table 2: Examples of improved operational stability of immobilized lipases used in acylglycerol synthesis.

These strategies are directly applicable to the synthesis of this compound, where the polyunsaturated nature of linolenic acid might pose additional stability challenges due to oxidation, making a robust biocatalyst system even more critical.

Purification and Isolation Techniques for High-Purity 1,3-Diacylglycerols

After synthesis, the reaction mixture contains the target 1,3-diacylglycerol along with unreacted substrates (glycerol, free fatty acids) and byproducts such as monoacylglycerols (MAGs), 1,2-diacylglycerols, and triacylglycerols (TAGs). mdpi.com Achieving high purity, especially for polyunsaturated DAGs like this compound, requires effective purification techniques. The primary methods include molecular distillation and solvent fractionation. mdpi.com

Molecular Distillation (MD): Also known as short-path distillation, MD is a thermal separation technique ideal for heat-sensitive compounds like polyunsaturated lipids. vobisllc.combhu.ac.initjfs.com It operates under high vacuum (e.g., < 0.001 mbar), which significantly lowers the boiling point of the molecules, and features a short distance between the evaporator and condenser surfaces. vobisllc.combhu.ac.in This minimizes the residence time at high temperatures, thus preventing thermal degradation and acyl migration. vobisllc.com MD is highly effective at removing more volatile components like free fatty acids and MAGs from the heavier DAGs and TAGs. mdpi.comitjfs.com In some processes, a multi-stage MD approach is used to first remove light components and then separate DAGs from TAGs at a higher evaporation temperature. mdpi.com

Solvent Fractionation: This technique separates lipids based on their differential solubility and crystallization behavior in a solvent at a controlled temperature. mdpi.com For separating 1,3-DAGs from their 1,2-isomers, solvent fractionation is particularly useful. mdpi.com For example, hexane (B92381) can be used to partition 1,2-DAGs into the liquid phase (olein), while the more stable and often higher-melting 1,3-DAGs crystallize into the solid phase (stearin). mdpi.com The choice of solvent and crystallization temperature are critical parameters that need to be optimized for efficient separation.

The table below compares the purity of diacylglycerols achieved through different purification steps in a study preparing saturated 1,3-DAGs.

Purification StageDAG Content (%) in 1,3-DPG Product1,3-Isomer / Total DAG (%)
Enzymatic Synthesis (Crude)41.8161.25
Molecular Distillation (Residue)86.0567.89
Solvent Fractionation (Stearin)88.9279.05

Table 3: Lipid composition of 1,3-dipalmitoylglycerol (1,3-DPG) products at different stages of purification. mdpi.com This demonstrates the efficacy of combining molecular distillation and solvent fractionation to achieve high purity and high 1,3-isomer content.

For polyunsaturated DAGs, these techniques must be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. cdnsciencepub.com

Synthesis of this compound Analogues and Conjugates for Structure-Activity Probes

The synthesis of analogues and conjugates of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. mdpi.com SAR investigations help to elucidate how specific structural features of a molecule influence its biological activity, which can guide the design of more potent or selective compounds. nih.govnih.gov

While the synthesis of a wide range of this compound analogues is not extensively documented, the potential for such molecules as bioactive agents has been suggested. For example, a molecular docking study predicted that this compound has the potential to inhibit the enzyme tyrosinase, indicating its possible application in cosmetics or medicine. researchgate.netresearchgate.net

General chemoenzymatic strategies can be adapted to create analogues and conjugates:

Analogues: These are molecules with a similar core structure but with modifications at specific positions. For this compound, analogues could be synthesized by:

Using different fatty acids at the sn-1 and sn-3 positions to study the effect of the linolenoyl chains.

Esterifying a different molecule (e.g., a short-chain fatty acid, a fluorescent probe, or a drug) to the free sn-2 hydroxyl group of this compound. This can be achieved through chemical acylation or enzymatic catalysis. dss.go.th

Conjugates: These involve linking the lipid molecule to another chemical moiety, such as a peptide, a polymer, or a pharmacophore, to enhance its properties. rsc.orgnih.gov For example, triphenylphosphonium (TPP) has been conjugated to glycerolipids to target mitochondria, creating novel cytotoxic agents against cancer cells. A similar approach could be applied to this compound to create targeted therapeutic agents. The synthesis often involves creating a derivative with a reactive group (e.g., a bromoalkyl group) on the glycerol backbone, which is then reacted with the desired moiety.

These synthetic strategies provide the tools to create a library of this compound-based molecules, enabling systematic exploration of their biological functions and potential as therapeutic or research probes.

Analytical Chemistry and Lipidomics Approaches

Mass Spectrometry (MS) Based Quantification and Identification of Diacylglycerol Molecular Species

Mass spectrometry is a cornerstone technique in lipid analysis, offering the sensitivity and specificity required to profile individual DAG species. mdpi.comdss.go.th It can be applied directly to purified lipid extracts or, more powerfully, coupled with chromatographic separation methods. mdpi.com

Direct infusion mass spectrometry, often referred to as "shotgun lipidomics," is a high-throughput technique for the global analysis of lipids directly from extracts without prior chromatographic separation. nih.govaocs.org This method allows for the rapid quantification of different molecular species of DAGs after they have been purified from a crude lipid extract, often via solid-phase extraction. springernature.com In this approach, the sample is continuously introduced into the ion source of the mass spectrometer, generating a mass spectrum that represents the composite of all ionizable molecules in the mixture. nih.govresearchgate.net

While direct infusion is fast, it can be limited by matrix effects and ion suppression, where the high abundance of some lipid classes (like phospholipids) can interfere with the detection of less abundant species like DAGs. researchgate.netresearchgate.net Therefore, sample purification is a critical preceding step. springernature.comresearchgate.net Despite these challenges, the technique has been successfully used to identify specific DAGs; for instance, a DAG with a mass of 612 Da, likely 1,3-dilinolenoylglycerol (DAG 36:6), has been detected in cloudberry leaves using this approach. researchgate.net Flow injection analysis coupled to Fourier transform mass spectrometry (FIA-FTMS) is a related high-throughput method used to identify and quantify DAG species in complex samples like fecal homogenates. nih.gov

To overcome the limitations of single-stage MS and to gain detailed structural information, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HR/MS) are indispensable tools. springernature.comnih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation patterns are highly informative; for DAGs, they typically reveal the constituent fatty acyl chains through characteristic neutral losses. researchgate.netacs.org This allows for the confident assignment of the fatty acid composition of the DAG molecule. acs.org Neutral loss scanning, a specific MS/MS technique, can be used to selectively detect all molecular species of a particular class, such as DAGs derivatized with a specific tag that yields a characteristic fragment upon dissociation. aocs.orgnih.gov

High-Resolution Mass Spectrometry (HR/MS) , often performed using analyzers like the Orbitrap, provides extremely accurate mass measurements. creative-proteomics.commdpi.com This high resolution allows for the determination of the precise elemental formula of a molecule, which is crucial for distinguishing between lipid species that have very similar nominal masses but different elemental compositions. creative-proteomics.com The combination of HR/MS with MS/MS provides unambiguous identification of DAG species, even in complex biological matrices. mdpi.com

Direct Infusion Mass Spectrometry

Chromatographic Separation Techniques (e.g., Liquid Chromatography (LC)) Coupled with MS

Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful strategy that addresses many of the challenges of direct infusion by separating the complex lipid mixture into its components before they enter the mass spectrometer. mdpi.comcreative-proteomics.com This pre-separation step minimizes ion suppression and allows for the differentiation of isomers. mdpi.com

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common platforms used. mdpi.com For DAG analysis, two main types of LC are employed:

Reversed-Phase (RP) HPLC: This is the most widely used technique for separating DAG molecular species. mdpi.comresearchgate.net In RP-HPLC, separation is based on the hydrophobicity of the molecules, which for DAGs is determined by the total number of carbons and the degree of unsaturation in the fatty acyl chains (summarized by the Equivalent Carbon Number, or ECN). mdpi.comresearchgate.net This allows for the separation of DAGs with different fatty acid compositions. Crucially, RP-HPLC can also separate 1,2- and 1,3-DAG regioisomers, which often exhibit different retention times. researchgate.netresearchgate.net For example, research has shown a clear elution order for various DAG standards, with 1,3-dilinolein (B586039) eluting before 1,2-dilinolein under specific isocratic conditions using an acetonitrile (B52724) mobile phase. researchgate.net

Normal-Phase (NP) HPLC: This technique separates lipids based on the polarity of their head groups. It is effective for separating different lipid classes, such as cholesterol esters, triacylglycerols, and diacylglycerols, from each other within a single chromatographic run. aocs.org

The effluent from the LC column is directed into the electrospray ionization (ESI) source of the mass spectrometer, allowing for the sequential detection and identification of each eluting DAG species and its isomers. aocs.orgcreative-proteomics.com

Sample Preparation Methodologies for Diacylglycerol Extraction and Enrichment (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for the successful analysis of low-abundance lipids like this compound. springernature.comnih.gov The primary goals are to extract lipids from the biological matrix (e.g., tissues, plasma), remove interfering high-abundance compounds, and enrich for the target analytes. mdpi.comnih.gov

A common procedure begins with a liquid-liquid extraction (LLE) using a solvent system like the one described by Bligh and Dyer to obtain a total lipid extract. springernature.comnih.gov However, this extract is often dominated by highly abundant phospholipids (B1166683), which can suppress the signal of DAGs during MS analysis. researchgate.net

To overcome this, Solid-Phase Extraction (SPE) is widely used as a cleanup and fractionation technique. mdpi.comnih.govmdpi.com For DAG enrichment, SPE cartridges packed with silica (B1680970) gel are commonly employed. springernature.comaocs.org The separation mechanism is based on adsorption chromatography, where lipids are fractionated based on their polarity. A typical SPE protocol involves:

Loading the total lipid extract onto the silica column.

Washing with a non-polar solvent mixture (e.g., chloroform/isopropanol) to elute very non-polar lipids like cholesterol esters. aocs.org

Eluting the desired neutral lipid fraction, including DAGs, with a solvent of intermediate polarity.

Finally, eluting the most polar lipids, such as phospholipids and free fatty acids, with a highly polar solvent. aocs.org

This process effectively removes interfering phospholipids and enriches the DAG fraction, significantly improving the quality of subsequent MS analysis. springernature.comresearchgate.net

Application of Internal Standards for Absolute Quantification

For quantitative analysis, which aims to determine the absolute concentration of this compound, the use of internal standards (ISTDs) is essential. springernature.comresearchgate.net ISTDs are known quantities of specific compounds added to a sample at the beginning of the analytical workflow. nih.govbiorxiv.org They are used to correct for variations in sample recovery during extraction, ionization efficiency in the MS source, and instrument response. springernature.comnih.gov

The choice of internal standard is critical for accuracy. The ideal ISTD is a stable isotope-labeled version of the analyte itself (e.g., ¹³C-labeled this compound), as it behaves nearly identically to the endogenous compound throughout the entire analytical process. acs.org This species-specific standardization is considered the method of choice for accurate absolute quantification. acs.org

However, isotopically labeled standards for every single DAG species are often not commercially available or are prohibitively expensive. Therefore, a common alternative is to use class-specific internal standards. acs.org For DAGs, this typically involves using a non-endogenous DAG species, such as one with odd-chain or very short-chain fatty acids (e.g., 1,3-di15:0 DAG or dilauroyl glycerol), which can be clearly distinguished from the naturally occurring DAGs in the sample by its mass. nih.govnih.gov By comparing the signal intensity of the endogenous this compound to that of the known amount of the added ISTD, a quantitative measurement can be achieved. researchgate.netnih.gov

Analytical GoalStandardization StrategyExample Internal Standard (for DAGs)Rationale
Absolute Quantification (Highest Accuracy) Species-Specific Isotope Dilution¹³C-1,3-DilinolenoylglycerolIdentical chemical and physical properties to the analyte, correcting for all procedural variations. acs.org
Absolute Quantification (Common Practice) Class-Specific Internal Standard1,3-Dilauroylglycerol (12:0/12:0 DAG)A non-endogenous DAG that is assumed to have a similar response to other DAGs within its class. nih.gov
Relative Quantification Class-Specific Internal Standard1,3-Di15:0 DAGUsed to compare the relative amounts of an analyte across different samples. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Diacylglycerols are neutral lipids that lack a readily ionizable functional group, leading to relatively low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.gov To overcome this limitation and significantly boost detection sensitivity, chemical derivatization strategies are often employed. nih.govresearchgate.net These methods involve reacting the free hydroxyl group on the DAG's glycerol (B35011) backbone with a reagent that introduces a permanent charge or a group that is easily ionized. nih.govnih.gov

This derivatization can increase signal intensity by several orders of magnitude, enabling the detection of very low-abundance species. nih.gov Furthermore, the fragmentation of these derivatized DAGs in MS/MS often produces unique, high-intensity product ions or neutral losses that are characteristic of the derivatizing agent, allowing for highly specific and sensitive detection using methods like multiple reaction monitoring (MRM) or neutral loss scanning. acs.org

Several derivatization reagents have been developed for this purpose:

N,N-dimethylglycine (DMG): This reagent reacts with the hydroxyl group to introduce a tertiary amine, which is readily protonated, enhancing positive ion mode signals. nih.govnih.gov The collision-induced dissociation of DMG-derivatized DAGs results in a characteristic neutral loss, facilitating specific detection. nih.gov

N-chlorobetainyl chloride: This reagent introduces a quaternary ammonium (B1175870) cation, creating a permanently charged derivative. nih.govnih.gov This strategy has been shown to increase signal intensities by two orders of magnitude compared to underivatized sodium adducts. nih.gov

Thiol-Ene Click Chemistry: For unsaturated DAGs like this compound, this approach uses reagents like cysteamine (B1669678) to add a charge-tag at a carbon-carbon double bond, increasing ESI response by at least 10-fold. acs.org

2,4-difluorophenyl urethane (B1682113): Derivatization with this compound allows for sensitive detection via constant neutral loss scanning of 190 Da and also prevents the acyl migration between the sn-1(3) and sn-2 positions, which is crucial for accurately quantifying 1,2- and 1,3-regioisomers. nih.gov

ReagentTarget Functional GroupEffect on Analysis
N,N-dimethylglycine (DMG)HydroxylIntroduces a tertiary amine, enhancing ionization and providing a specific neutral loss for MS/MS. nih.gov
N-chlorobetainyl chlorideHydroxylCreates a permanent positive charge (quaternary ammonium), dramatically increasing signal intensity. nih.gov
Cysteamine (via Thiol-Ene)Carbon-Carbon Double BondAdds a charge-tag to unsaturated fatty acids, increasing ESI response. acs.org
2,4-difluorophenyl isocyanateHydroxylForms a urethane derivative that allows for sensitive neutral loss scanning and prevents acyl migration. aocs.orgnih.gov

Global Lipidomics Profiling for Comprehensive Diacylglycerol Analysis in Biological Systems

Global lipidomics, also known as untargeted lipidomics, represents a powerful strategy for the comprehensive analysis of all measurable lipids, including diacylglycerols (DAGs), within a biological sample. metabolomicscentre.canih.gov This approach contrasts with targeted methods by aiming to capture the broadest possible snapshot of the lipidome, enabling the discovery of novel biomarkers and the exploration of metabolic pathways without preconceived hypotheses. metabolomicscentre.canih.gov The advent of high-resolution mass spectrometry (MS) coupled with advanced separation techniques has been the driving force behind the growth of global lipidomics. nih.govspectroscopyonline.com

The comprehensive analysis of DAGs in biological systems is particularly challenging due to their vast structural diversity and the presence of numerous isomers. nsf.gov Global lipidomics workflows are essential for tackling this complexity. The two primary strategies employed are direct infusion MS (shotgun lipidomics) and liquid chromatography coupled to mass spectrometry (LC-MS). spectroscopyonline.comacs.orgahajournals.org

Shotgun Lipidomics : This high-throughput method involves the direct infusion of a total lipid extract into the mass spectrometer. spectroscopyonline.com It relies on the distinct fragmentation patterns of different lipid classes for identification and quantification. ahajournals.org While rapid, it can suffer from ion suppression, where high-abundance lipids can mask the signal of less abundant species, and it struggles to differentiate between isomeric and isobaric compounds. ahajournals.org

LC-MS Based Lipidomics : This is the key analytical method for comprehensive lipidomic characterization. acs.org Coupling liquid chromatography with mass spectrometry provides an extra dimension of separation, which reduces sample complexity and mitigates ion suppression. ahajournals.org Different LC methods can be tailored for specific analytical goals. iapchem.org

Reversed-Phase Liquid Chromatography (RPLC) : This is the most common mode, separating lipids based on the length and degree of unsaturation of their fatty acyl chains. acs.org It is highly effective for separating lipid species within the same class.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC separates lipids based on the polarity of their headgroups. acs.orgiapchem.org This is particularly useful for separating different lipid classes from each other. acs.org

Supercritical Fluid Chromatography (SFC) : SFC has also been employed for the separation of diverse lipid species. iapchem.org

A significant challenge in DAG analysis is the separation of regioisomers, such as sn-1,2- and sn-1,3-diacylglycerols, which often have very similar chromatographic and mass spectrometric properties. Specialized chromatographic methods and, more recently, ion mobility spectrometry-mass spectrometry (IMS-MS) have shown promise in separating these closely related isomers. nsf.gov For instance, a combination of LC and high-resolution trapped ion mobility spectrometry (TIMS-MS) has been used to differentiate DAG isomers based on small differences in their collision cross-sections (CCS). nsf.gov

Detailed Research Findings

Global lipidomics studies have successfully profiled DAG species in various biological contexts, revealing their roles in metabolism and disease. For example, lipidomic profiling of plasma and skin tissue in mice identified significant changes in specific TG and DG species in response to weight control interventions like dietary calorie restriction and exercise. plos.org In these studies, electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to profile the lipids. plos.org Specifically, plasma DG species with fatty acids of lengths 16:1 or 18:1 were significantly decreased in weight-controlled groups compared to sedentary controls. plos.org

Another study used a global lipidomics approach on an Orbitrap mass spectrometer with UHPLC to assess changes in the plasma lipidome of patients with nonalcoholic fatty liver disease (NAFLD) before and after bariatric surgery. researchgate.net The results showed that plasma levels of total DAGs were significantly higher in patients with NAFLD compared to controls and that these levels were significantly reduced following surgery, correlating with weight loss. researchgate.net

The identification of specific DAG molecules, such as this compound, is a key outcome of such detailed analyses. In a study of cloudberry (Rubus chamaemorus) leaves, mass spectrometry analysis identified DAGs with a mass of 612 Da, which corresponds to DAG (36:6), noted as likely being this compound. researchgate.net This highlights the ability of modern MS techniques to identify specific molecular species within complex biological extracts.

The following tables summarize the analytical approaches and present example data from lipidomics research.

Table 1: Mass Spectrometry-Based Platforms for Global Diacylglycerol (DAG) Analysis

Analytical Platform Separation Method Ionization Mass Analyzer Key Capabilities & Applications References
UHPLC-Q-ToF-MS Ultra-High-Performance Liquid Chromatography (UHPLC) Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-ToF) Provides high-resolution chromatographic separation and accurate mass measurements for the identification of a wide range of lipid species, including DAGs. iapchem.org
LC-Orbitrap-MS Liquid Chromatography (LC) ESI Orbitrap Offers ultra-high mass resolution, enabling the differentiation of isobaric species. Used for global lipidomic profiling in complex samples like human plasma. researchgate.net
Shotgun MS None (Direct Infusion) ESI Triple Quadrupole (QqQ) or Q-ToF High-throughput analysis. Uses precursor ion and neutral loss scanning for class-specific detection. Good for quantitative analysis but limited for isomer separation. spectroscopyonline.comahajournals.org
LC-TIMS-MS Liquid Chromatography (LC) ESI Trapped Ion Mobility Spectrometry (TIMS) - MS Provides an additional dimension of separation based on ion mobility (collision cross-section), allowing for the separation of DAG regioisomers (e.g., 1,2- vs 1,3-). nsf.gov

| GC-MS | Gas Chromatography (GC) | Chemical Ionization (CI) or Electron Ionization (EI) | Mass Spectrometer | Requires derivatization of DAGs. Provides information on fatty acid composition after transesterification but loses data on the intact lipid structure. | acs.orgresearchgate.net |

Table 2: Example of Diacylglycerol (DAG) Species Identified in Mouse Plasma via Global Lipidomics

This table presents a selection of DAG species and their relative abundance found in the plasma of control mice from a study investigating the effects of weight control on lipid profiles. The numbers in parentheses (e.g., 16:1/20:0) denote the carbon number and number of double bonds of the two fatty acyl chains attached to the glycerol backbone.

Diacylglycerol SpeciesSum CompositionRelative Abundance (%)
DG(16:1/20:0)36:118.2
DG(18:1/18:2)36:312.5
DG(18:2/18:2)36:411.8
DG(16:0/20:4)36:49.7
DG(16:0/18:2)34:28.5
DG(18:0/18:2)36:27.1
DG(16:0/18:1)34:16.5
Other DAG Species25.7
Data adapted from King et al. (2015), showing the most abundant species in the sedentary control group. plos.org

Structural Biology and Mechanistic Enzymology of Associated Proteins

Elucidation of Enzyme-Substrate Specificity in 1,3-Diacylglycerol Metabolism

Enzyme-substrate specificity is a fundamental principle where an enzyme selectively binds to and acts upon a specific substrate molecule. savemyexams.comworthington-biochem.com This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, charge, and hydrophobicity to its intended substrate. savemyexams.com In the context of 1,3-diacylglycerol metabolism, enzymes must distinguish between different isomers (e.g., 1,3-DAG vs. 1,2-DAG) and show preference for specific fatty acyl chains.

The metabolism of 1,3-dilinolenoylglycerol involves several key classes of enzymes, including lipases, which hydrolyze the ester bonds, and acyltransferases, which synthesize triacylglycerols from diacylglycerols. Research has shown that these enzymes exhibit distinct positional and substrate-level specificity. For instance, a microsomal lipase (B570770) from rat brain was found to hydrolyze 1,3-diacylglycerol at more than twice the rate of the 1,2(2,3)-isomer, demonstrating clear stereospecificity. nih.gov Similarly, diacylglycerol acyltransferase (DGAT), a key enzyme in triacylglycerol synthesis, displays low substrate specificity for 1,3-diacylglycerol, which limits the resynthesis of triacylglycerols from this isomer. medjrf.com

The nature of the fatty acyl chains is also a critical determinant of specificity. Enzymes like the diacylglycerol acyltransferase Dga1 in yeast show a preference for certain fatty acids, favoring monounsaturated fatty acids like oleic acid over some polyunsaturated ones. oup.com Conversely, studies on hormone-sensitive lipase (HSL) from Antarctic fish have shown a preference for polyunsaturated fatty acids over monoenes and saturates, and a preference for sn-1,2 diacylglycerols over sn-1,3 isomers. biologists.com This highlights how the specific combination of the glycerol (B35011) backbone and the attached linolenoyl chains in this compound dictates its interaction with metabolic enzymes.

Table 1: Research Findings on Enzyme Specificity in Diacylglycerol (DAG) Metabolism
Enzyme/Enzyme ClassOrganism/SourceSubstrate Preference (Isomer)Substrate Preference (Fatty Acyl Chain)Key FindingReference
Microsomal LipaseRat Brain1,3-Diacylglycerol > 1,2(2,3)-DiacylglycerolPrefers primary positions (sn-1/3)Demonstrates significant positional specificity, hydrolyzing 1,3-DAG more than twice as fast as 1,2-DAG. nih.gov
Diacylglycerol Acyltransferase (DGAT)General/ExperimentalLow specificity for 1,3-DiacylglycerolVaries by isoformLow activity towards 1,3-DAG prevents its efficient conversion back to triacylglycerol. medjrf.com
Diacylglycerol LipaseBovine Brain1,2-diacyl-sn-glycerols > 1,3-diacyl-sn-glycerolsStearate > Palmitate at sn-1The enzyme preferentially hydrolyzes 1,2-isomers over 1,3-isomers. nih.gov
Hormone-Sensitive Lipase (HSL)Antarctic Fish (T. newnesi)sn-1,2-Diacylglycerol > sn-1,3-DiacylglycerolPolyunsaturates > Monoenes > SaturatesShows a clear preference for hydrolyzing DAGs with polyunsaturated fatty acids. biologists.com
Diacylglycerol Acyltransferase (Dga1)Yeast (S. cerevisiae)Not specifiedOleic acid (18:1) > Linoleic acid (18:2)Displays specificity based on the fatty acyl-CoA donor. oup.com

Application of X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Determination of Lipid-Modifying Enzymes

To understand the basis of enzyme specificity, high-resolution three-dimensional structures are indispensable. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the foremost techniques for determining the atomic-level structures of proteins. asbmb.orgresearchgate.net X-ray crystallography involves crystallizing a purified protein and diffracting X-rays off the crystal to determine the arrangement of atoms. researchgate.netmdpi.com Cryo-EM involves flash-freezing protein solutions and imaging individual particles with an electron microscope to reconstruct a 3D model. pdbj.org

These techniques have been instrumental in revealing the architecture of lipid-modifying enzymes. For example, the Cryo-EM structure of human diacylglycerol O-acyltransferase 1 (DGAT1) revealed that it forms a dimer with a hollow chamber within the membrane that encloses the catalytic residues. rcsb.orgsci-hub.se The structure shows separate entrances for the two substrates, acyl-CoA and diacylglycerol, providing a clear structural basis for its catalytic mechanism. pdbj.orgrcsb.orgsci-hub.se The acyl-CoA binds in a tunnel from the cytosolic side, while the diacylglycerol substrate is proposed to enter laterally from the membrane bilayer. rcsb.orgnih.gov

Similarly, X-ray crystallography has provided structures of other key enzymes in lipid metabolism, such as lysosomal phospholipase A2 (LPLA2) and lecithin-cholesterol acyltransferase (LCAT), revealing how their catalytic machinery is organized and how they interact with membranes. labmanager.com These structures are crucial for identifying the specific amino acid residues that form the active site and interact with the lipid substrate, thereby governing the enzyme's specificity for molecules like this compound.

Table 2: Examples of Structural Determination of Lipid-Modifying Enzymes
EnzymeOrganismMethodResolutionKey Structural InsightsReference
Diacylglycerol O-acyltransferase 1 (DGAT1)HumanCryo-EM~3.0 ÅDimeric structure with a reaction chamber within the membrane; separate tunnels for acyl-CoA and diacylglycerol substrates. pdbj.orgrcsb.orgsci-hub.se
Hormone-Sensitive Lipase (HaLip1 homologue)Halocynthiibacter arcticusX-ray Crystallography1.30 ÅPreliminary analysis revealed conserved catalytic motifs (GDSAG) and an oxyanion hole (HGGG motif). mdpi.com
Lysosomal Phospholipase A2 (LPLA2)HumanX-ray CrystallographyHighRevealed the organization of the catalytic machinery and its interaction with membranes. labmanager.com
γ-SecretaseHumanCryo-EMHighProvided the spatial geometry of this intramembrane protease, which has lipid substrates. frontiersin.org

Computational Structural Biology and Molecular Dynamics Simulations for Understanding Interactions

While experimental techniques provide static snapshots of enzyme structures, computational methods like molecular docking and molecular dynamics (MD) simulations offer dynamic insights into enzyme-substrate interactions. asbmb.orgbiorxiv.org Molecular docking predicts the preferred binding orientation of a substrate, such as this compound, within an enzyme's active site and estimates the binding affinity. researchgate.netacs.org

MD simulations take this a step further by simulating the movement of every atom in the enzyme-substrate complex over time. nih.govnih.gov This allows researchers to observe the entire process of substrate binding, conformational changes in the enzyme, the catalytic reaction, and product release. whiterose.ac.uk These simulations can reveal the precise roles of individual amino acid residues in catalysis and substrate recognition, and how the flexibility of the linolenoyl chains of this compound influences its fit within the active site. For instance, MD simulations have been used to study the interaction of various lipids, including arachidonic acid, with the active site channel of cyclooxygenase (COX-1), demonstrating how lipids access the catalytic site from the membrane. biorxiv.org In the context of diacylglycerol metabolism, docking studies have been used to screen for potent lipases for glycerolysis and to propose binding mechanisms. nih.gov These computational approaches are powerful tools for generating hypotheses that can be tested experimentally, accelerating our understanding of the molecular basis for an enzyme's specificity towards this compound. asbmb.orgfrontiersin.org

Structure-Activity Relationship Studies for Bioactive Dilinolenoylglycerol Moieties

Structure-activity relationship (SAR) studies aim to determine how the chemical structure of a molecule relates to its biological activity. mdpi.comnih.gov For bioactive lipids like this compound, SAR studies investigate how features such as the type and position of the fatty acids and the stereochemistry of the glycerol backbone influence its function. mdpi.com

Research has shown that the biological activities of glycerolipids are closely linked to their specific chemical features. mdpi.com A study on the anti-inflammatory and tumor-suppressive effects of a related glyceroglycolipid, 1,2-di-O-α-linolenoyl-3-O-β-galactopyranosyl-sn-glycerol (dLGG), performed a SAR analysis to pinpoint the source of its bioactivity. aacrjournals.org The study compared the activity of dLGG with several analogues and found that the dilinolenoylglycerol moiety was essential for its ability to inhibit the NF-κB signaling pathway. aacrjournals.org Analogues with only one linolenoyl chain were significantly less effective, suggesting that the presence of two linolenoyl groups is critical for this specific activity. aacrjournals.org

These findings imply that the bioactivity of this compound is not just a general effect of polyunsaturated fatty acids but is defined by its precise molecular architecture. The arrangement of the two linolenoyl chains at the sn-1 and sn-3 positions creates a unique three-dimensional shape and distribution of hydrophobicity that is recognized by specific cellular targets, leading to its biological effects. Understanding these relationships is key to exploring the therapeutic potential of specific diacylglycerol structures.

Table 3: Structure-Activity Relationship (SAR) of Dilinolenoylglycerol Moieties
Compound/MoietyStructural FeatureObserved Biological ActivityKey SAR FindingReference
dLGG (1,2-di-O-α-linolenoyl-3-O-β-galactopyranosyl-sn-glycerol)Two linolenoyl chains at sn-1 and sn-2Potent inhibition of NF-κB activationThe dilinolenoylglycerol moiety is the essential structural feature for activity. aacrjournals.org
dLG (1,2-di-O-α-linolenoyl-sn-glycerol)Two linolenoyl chains at sn-1 and sn-2 (no sugar)Strong inhibition of NF-κB activationThe sugar moiety is not essential for NF-κB inhibition, reinforcing the importance of the lipid part. aacrjournals.org
1LGG/2LGG (Monolinolenoyl analogues)One linolenoyl chainSignificantly reduced inhibition of NF-κB activationThe presence of two linolenoyl chains is critical for high potency. aacrjournals.org
GABA ester of dilinolenoylglycerolDilinolenoylglycerol esterified to GABAPotential for CNS activityThe lipid moiety is proposed to act as a carrier to deliver GABA across the blood-brain barrier. ucl.ac.uk

Future Research Directions and Unanswered Questions

Discovery of Novel Biological Functions and Signaling Pathways

While research into the specific roles of 1,3-dilinolenoylglycerol is emerging, many of its biological functions and interactions with cellular signaling pathways remain to be discovered. As a diacylglycerol (DAG), it is part of a class of molecules known to be crucial second messengers in intracellular signal transduction, often by activating protein kinase C (PKC). google.comgoogle.com

Early research provides compelling avenues for future investigation:

Anti-inflammatory and Anti-tumor Activity: Studies on related compounds suggest that the dilinolenoylglycerol moiety is a critical structural feature for potent biological effects. For instance, the dilinolenoylglycerol portion of the galactolipid dLGG was found to be essential for inhibiting the NF-κB·DNA complex formation, a key step in inflammatory and tumor processes. aacrjournals.org This indicates that this compound itself could be a powerful modulator of the NF-κB signaling pathway, which controls the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). aacrjournals.org Future studies should directly assess the efficacy of pure this compound in various cancer and inflammation models.

Tyrosinase Inhibition: Molecular docking studies have identified this compound as a potential inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) production. researchgate.netresearchgate.net This suggests a novel function in dermatology and cosmetics as a skin-lightening agent. However, these in-silico findings require confirmation through in-vitro and in-vivo experiments to determine the compound's actual inhibitory potency and potential for cosmetic applications. researchgate.netresearchgate.netresearchgate.net

Metabolic Roles: The identification of this compound as a metabolite in humans and yeast (Saccharomyces cerevisiae) underscores its fundamental role in cellular metabolism. ebi.ac.uk Further research is needed to understand its precise metabolic pathways, its regulation, and its contribution to cellular health and disease.

Unanswered questions in this area include:

Beyond NF-κB and PKC, what other signaling cascades does this compound modulate?

What are the specific protein targets that this compound binds to within the cell?

How does the positional isomerism (1,3- vs. 1,2-dilinolenoylglycerol) affect its biological activity and signaling pathway engagement?

Advanced Biocatalytic Engineering for Optimized and Sustainable Production

Chemical synthesis of specific structured lipids like this compound can be complex and environmentally challenging. Biocatalysis, using enzymes to perform chemical transformations, offers a sustainable and highly specific alternative. unlp.edu.artugraz.at

Future research should focus on developing advanced biocatalytic engineering strategies:

Enzyme Discovery and Engineering: The primary biocatalysts for producing this compound are lipases, which catalyze esterification or transesterification reactions. nih.govmdpi.com Future work should involve screening for novel lipases from diverse microbial sources with high specificity for the sn-1 and sn-3 positions of the glycerol (B35011) backbone. isomerase.com Furthermore, protein engineering and directed evolution techniques can be employed to enhance enzyme stability, activity, and specificity under industrial process conditions. unlp.edu.ar

Process Optimization: The synthesis of structured glycerides, such as 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), has been achieved through enzymatic processes. nih.gov Similar strategies can be optimized for this compound production. This includes optimizing reaction parameters like temperature, solvent systems, substrate molar ratios, and water activity to maximize yield and minimize acyl migration, which can lead to the formation of unwanted isomers. unlp.edu.arnih.gov

Sustainable Feedstocks: Research into using crude glycerol from biodiesel production as a starting material could make the process more cost-effective and sustainable. nih.gov Likewise, utilizing oils rich in α-linolenic acid, such as flaxseed oil, as the acyl donor is a promising approach. mdpi.comnih.gov

Key research questions include:

Can a highly selective lipase (B570770) be developed to exclusively produce the 1,3-isomer, avoiding the 1,2- and tri-acylated byproducts?

What are the most effective and scalable downstream processing and purification methods for isolating high-purity this compound from the reaction mixture?

Can whole-cell biocatalysts or cell-free protein synthesis systems be engineered for efficient and contained production, reducing the costs associated with enzyme purification? isomerase.comchemmethod.com

Integration of Multi-Omics Data (Lipidomics, Metabolomics, Transcriptomics) for Systems-Level Understanding

To fully comprehend the role of this compound in a biological system, an integrated, holistic approach is necessary. wikipedia.org Systems biology, which combines computational and mathematical modeling with large-scale experimental data, provides a framework for this understanding. wikipedia.orggene-quantification.de

Future research should prioritize the integration of multi-omics data:

Lipidomics and Metabolomics: Untargeted lipidomics and metabolomics can quantify the levels of this compound and related metabolites in cells or tissues under different conditions (e.g., health vs. disease, stress vs. non-stress). nih.govnih.gov This can reveal correlations between the abundance of this molecule and specific physiological states or disease phenotypes. mdpi.com Advanced analytical platforms like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are crucial for this work. masseycancercenter.orgnih.gov

Transcriptomics: By analyzing the entire set of RNA transcripts (transcriptome), researchers can identify genes whose expression levels correlate with changes in this compound concentration. For example, transcriptomic analysis in Brassica napus has shown that genes like BnLPAT2 are involved in promoting the production of linolenic acid, the precursor fatty acid for this compound. researchgate.net This links genetic regulation to lipid metabolism.

Unanswered questions that a systems-level approach can address:

How is the synthesis and degradation of this compound dynamically regulated in response to cellular signals or environmental cues?

What is the complete network of lipids, metabolites, and proteins that interact with or are influenced by this compound?

Can specific "omics" signatures involving this compound be identified as robust biomarkers for early disease detection or for monitoring therapeutic responses? nih.gov

Development of Standardized Analytical Protocols and Reference Materials for Trace Analysis

Accurate and reproducible quantification of this compound, especially at trace levels in complex matrices like food and biological tissues, is fundamental for research and potential regulatory oversight. The development of standardized analytical methods is currently a significant gap.

Future efforts should be directed towards:

Standardized Protocols: There is a need to develop and validate robust analytical methods, likely based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Lessons can be learned from methods developed for other structurally related lipids and contaminants, such as 3-MCPD esters. europa.eu These protocols must detail every step, from sample extraction and cleanup to derivatization (if necessary), instrumental analysis, and data processing. europa.euepa.gov

Method Validation: Any developed protocol must be rigorously validated according to international standards, establishing key performance characteristics.

Validation Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples. epa.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. epa.gov
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. epa.gov
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

Reference Materials: The availability of certified reference materials (CRMs) and high-purity analytical standards for this compound is essential. These materials are critical for calibrating instruments, validating methods, and ensuring the accuracy and comparability of results between different laboratories. The lack of commercially available, certified standards is a major hurdle that needs to be addressed. fediol.eu

Key challenges to be overcome:

How to efficiently extract this compound from diverse and complex matrices without causing degradation or isomerization?

What are the most stable and reproducible derivatization techniques for enhancing its detection by GC-MS or LC-MS?

Who will produce and certify the high-purity analytical standards and reference materials needed by the scientific community?

Q & A

Q. How can researchers confirm the structural identity of 1,3-Dilinolenoylglycerol in synthetic or isolated samples?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the positions of linolenoyl chains on the glycerol backbone. For example, ¹H NMR can distinguish between 1,3- and 1,2-regioisomers by analyzing proton splitting patterns near the glycerol hydroxyl groups. Mass spectrometry (e.g., ESI-MS) confirms molecular weight ([M+H]⁺ expected at ~621.5 Da). Compare retention times and spectral data with authenticated reference standards, such as those cataloged under CAS 98242-77-4 .

Q. What chromatographic methods are effective for quantifying this compound in lipid extracts?

  • Methodological Answer: Reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) is recommended. Use an isocratic mobile phase (e.g., 90% acetonitrile/10% water) to resolve this compound from other diacylglycerols. Validate the method using internal standards like 1,2-dioleoyl-3-linoleoyl-rac-glycerol and calibrate with certified reference materials .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer: Store lyophilized or dissolved samples at -20°C under inert gas (e.g., argon) to prevent oxidation of polyunsaturated linolenoyl chains. For long-term stability, use amber vials and add antioxidants (e.g., 0.01% BHT) to solutions. Regularly monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can the anti-inflammatory mechanisms of this compound be systematically investigated in vitro?

  • Methodological Answer: Use lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages to model inflammation. Measure suppression of nitric oxide (NO) via Griess assay and prostaglandin E₂ (PGE₂) via ELISA. Validate mechanistically by Western blotting for iNOS and COX-2 protein expression. To assess NF-κB inhibition, perform electrophoretic mobility shift assays (EMSAs) or immunofluorescence to track nuclear translocation .

Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound?

  • Methodological Answer: The C57BL/6J mouse B16 melanoma model is well-established. Administer this compound intraperitoneally (e.g., 10 mg/kg) and monitor tumor volume over 14–21 days. Perform immunohistochemistry on excised tumors to quantify COX-2 expression and protein nitration. Compare efficacy to positive controls like cisplatin .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer: Replicate experiments using standardized purity protocols (e.g., ≥99% by HPLC) and consistent cell lines. Cross-validate findings with orthogonal assays: for example, pair qPCR for cytokine mRNA levels with functional assays like NF-κB luciferase reporters. Collaborate with independent labs to confirm reproducibility .

Q. What structural features of this compound are critical for its bioactivity, and how can this be tested?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified acyl chains (e.g., saturated or shorter unsaturated chains). Test analogs in NF-κB DNA-binding assays and compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict interactions with IκB kinase (IKK) or other targets .

Q. How can researchers optimize experimental designs to study this compound’s effects on lipid metabolism?

  • Methodological Answer: Use stable isotope tracing (e.g., ¹³C-labeled linolenic acid) in hepatocyte or adipocyte cultures. Monitor incorporation into glycerolipids via LC-MS/MS. Pair with transcriptomic analysis (RNA-seq) to identify regulated pathways (e.g., PPARγ signaling). Include controls with structurally similar lipids (e.g., 1,2-dilinoleoyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.